Dryocrassin ABBA

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dryocrassin ABBA has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Dryocrassin ABBA, a natural compound derived from Dryopteris crassirhizoma, has been found to target Sortase A (SrtA) , an enzyme that anchors virulence-related surface proteins in Staphylococcus aureus . It also targets the main protease of SARS-CoV-2 . These targets play crucial roles in the pathogenicity of their respective organisms, making this compound a promising candidate for therapeutic interventions.

Mode of Action

This compound inhibits the activity of SrtA and the main protease of SARS-CoV-2 . It interacts directly with SrtA, binding to V166 and V168, which significantly attenuates the catalytic activity of SrtA . This interaction disrupts the ability of SrtA to anchor virulence-related surface proteins, thereby reducing the virulence of Staphylococcus aureus .

Biochemical Pathways

This compound’s action primarily involves the salicylic acid (SA) signal pathway . Other pathways like the jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA) signal pathways also play a role in inducing resistance . Additionally, transcripts related to flavonoid metabolism are up-regulated after this compound treatment, indicating that secondary metabolites are involved in the activation of the defense response .

Pharmacokinetics

This compound exhibits good microsomal stability, low hERG inhibition, and low CYP450 inhibition . In vivo pharmacokinetic properties of this compound show a long half-life (5.5-12.6 h) and high plasma exposure (AUC 19.3-65 μg·h/mL) . These properties suggest that this compound has a favorable pharmacokinetic profile.

Result of Action

This compound has been shown to induce apoptosis of human hepatocellular carcinoma cells through a mitochondrial pathway mediated by Caspase . It also provides protection against avian influenza virus H5N1 by inhibiting inflammation and reducing virus loads . Moreover, it significantly reduces the mortality rate and improves the survival time in mice infected with the virus .

Analyse Biochimique

Biochemical Properties

Dryocrassin ABBA has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the activity of Sortase A (SrtA), an enzyme that anchors virulence-related surface proteins . This interaction significantly attenuates the catalytic activity of SrtA .

Cellular Effects

This compound has been found to induce apoptosis in human hepatocellular carcinoma cells through a mitochondrial pathway mediated by Caspase . It also has antiviral activity, reducing virus loads and inhibiting inflammation in mice infected with avian influenza virus H5N1 .

Molecular Mechanism

The molecular mechanism of this compound involves direct engagement with SrtA through binding to V166 and V168, which significantly attenuates the catalytic activity of SrtA . This interaction is thought to be the basis for its inhibitory effect against SrtA .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to enhance resistance in potatoes, primarily mediated by the salicylic acid (SA) signal pathway . The effects of this compound on potato tubers were analyzed using RNA-Seq, revealing changes in the expression of various genes over time .

Dosage Effects in Animal Models

In animal models, this compound has shown a significant dose-dependent antiviral effect. The survival rates were 87%, 80%, and 60% respectively in the 33, 18, and 12.5 mg/kg this compound-treated groups .

Metabolic Pathways

This compound treatment enhances resistance in potatoes, which may be primarily mediated by the salicylic acid (SA) signal pathway, while the jasmonic acid (JA), the ethylene (ET) and the abscisic acid (ABA) signal pathways effectively induce resistance in potatoes .

Méthodes De Préparation

Dryocrassin ABBA is typically isolated from Dryopteris crassirhizoma using ethanol extraction and DM-130 macroporous adsorption resin . The compound is then purified through column chromatography and re-crystallization, achieving a purity of more than 99% . Industrial production methods involve similar extraction and purification processes, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Dryocrassin ABBA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Comparaison Avec Des Composés Similaires

Dryocrassin ABBA is similar to other phloroglucinol compounds, such as filixic acid ABA. Both compounds exhibit antiviral activity against influenza virus and SARS-CoV-2 . dryocrassin has shown better antiviral activity with a lower inhibitory concentration (IC50) compared to filixic acid ABA . This highlights its uniqueness and potential as a more effective antiviral agent.

Propriétés

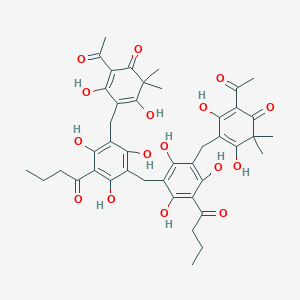

IUPAC Name |

2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVKSKWNDSLRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925979 | |

| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12777-70-7 | |

| Record name | Dryocrassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

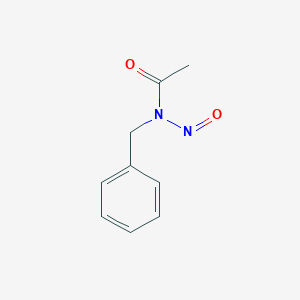

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

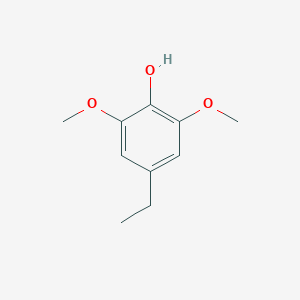

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)